2',4'-Dihydroxy-3',6'-dimethoxychalcone
Overview
Description
2’,4’-Dihydroxy-3’,6’-dimethoxychalcone is a natural product that can be isolated from Polygonum Lapathifolium. It belongs to the class of flavonoids, specifically chalcones, and exhibits various biological activities, including cytotoxic, anti-inflammatory, and anti-cholinesterase properties .
Mechanism of Action
Target of Action
The primary targets of 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone are CCRF-CEM leukemia cells and CEM/ADR5000 cells . These cells are commonly used in research to study the effects of potential anticancer compounds.
Mode of Action
2’,4’-Dihydroxy-3’,6’-dimethoxychalcone interacts with its targets by inhibiting their growth. It has been found to inhibit the growth of CCRF-CEM leukemia cells and CEM/ADR5000 cells, with IC50 values of 10.67 and 18.60 μM, respectively .
Biochemical Pathways
It is known that the compound has a significant impact on the growth of certain cancer cells
Pharmacokinetics
It is known that the compound is a natural product that can be isolated from polygonum lapathifolium
Result of Action
The primary result of the action of 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone is the inhibition of growth in certain cancer cells . This suggests that the compound may have potential as an anticancer agent.
Action Environment
It is known that the compound is a natural product isolated from polygonum lapathifolium , suggesting that it may be influenced by factors such as the growth conditions of the plant.
Biochemical Analysis
Biochemical Properties
2’,4’-Dihydroxy-3’,6’-dimethoxychalcone interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit the growth of CCRF-CEM leukemia cells and CEM/ADR5000 cells, with IC50 values of 10.67 and 18.60 μM, respectively .
Cellular Effects
2’,4’-Dihydroxy-3’,6’-dimethoxychalcone has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the growth of CCRF-CEM leukemia cells and CEM/ADR5000 cells .
Molecular Mechanism
At the molecular level, 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dihydroxyacetophenone and 3,6-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
Industrial production of 2’,4’-Dihydroxy-3’,6’-dimethoxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dihydroxy-3’,6’-dimethoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2’,4’-Dihydroxy-4’,6’-dimethoxychalcone
- 2’,3’-Dihydroxy-4’,6’-dimethoxychalcone
- 2’,4’-Dihydroxy-3’,5’-dimethoxychalcone
Uniqueness
2’,4’-Dihydroxy-3’,6’-dimethoxychalcone is unique due to its specific substitution pattern, which contributes to its distinct biological activities. Compared to similar compounds, it exhibits higher cytotoxic and anti-inflammatory activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-14-10-13(19)17(22-2)16(20)15(14)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMWIRIMYNWIGQ-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)OC)O)C(=O)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)O)OC)O)C(=O)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the notable antimicrobial activities of 2',4'-Dihydroxy-3',6'-dimethoxychalcone?
A1: Research indicates that this compound exhibits antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Notably, it demonstrates activity against Escherichia coli, Klebsiella pneumonia, and Pseudomonas aeruginosa []. This suggests its potential as a lead compound for developing novel antibacterial agents.
Q2: What is the reported cytotoxic activity of this compound, particularly against cancer cell lines?
A2: this compound shows promising cytotoxic activity against several cancer cell lines, including leukemia (THP-1), cervical (HeLa), prostate (PC3), and breast (MCF-7) cancer cells [, ]. Importantly, its IC50 value against the leukemia cell line THP-1 was found to be lower than that of the established anticancer drug paclitaxel, highlighting its potential as an anti-leukemic agent [].
Q3: Have any structure-activity relationship (SAR) studies been conducted on this compound or related compounds?
A3: While the provided literature doesn't delve into specific SAR studies for this compound, one study mentions that cardamomin, another compound isolated from Polygonum limbatum, displayed potent anti-leukemic activity []. This suggests that exploring structural modifications within this class of compounds could be valuable in optimizing their biological activities.
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